5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride
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Overview
Description
5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular weight of 267.75 and is known for its unique structure, which includes an allylaminomethyl group attached to a benzoimidazole core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with allylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the allylaminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the allylaminomethyl group to a primary amine.
Substitution: The allylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: N-oxides of the benzoimidazole ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The allylaminomethyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1,3-dihydro-benzoimidazol-2-one: Lacks the allylaminomethyl group, making it less reactive in certain chemical reactions.
5-Aminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure but without the allyl group, leading to different reactivity and applications.
Uniqueness
5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both allylaminomethyl and benzoimidazole moieties makes it a versatile compound in various research applications .
Properties
IUPAC Name |
1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2;/h4-6,8,14H,1,7,9H2,2-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCKAKIMVOYJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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